Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

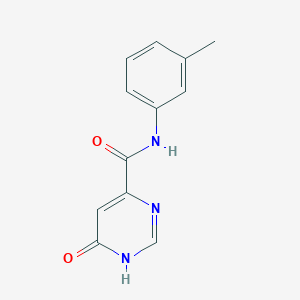

“Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate” is a chemical compound. It is related to “tert-Butyl N-(4-amino-3,3-difluorobutyl)carbamate” which has a molecular weight of 224.25 .

Molecular Structure Analysis

The InChI code for a related compound, “tert-butyl (4-amino-3,3-difluorobutyl)carbamate”, is1S/C9H18F2N2O2/c1-8(2,3)15-7(14)13-5-4-9(10,11)6-12/h4-6,12H2,1-3H3,(H,13,14) . This can provide insights into the molecular structure of “this compound”. Physical And Chemical Properties Analysis

The physical form of a related compound, “tert-butyl (4-amino-3,3-difluorobutyl)carbamate”, is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Chemical Synthesis and Modifications

Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate is implicated in various chemical synthesis and modification processes, illustrating its versatility in organic chemistry. One notable application is in the context of the Curtius rearrangement, where it is utilized for the synthesis of Boc-protected amines. This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which upon rearrangement and trapping, leads to the desired tert-butyl carbamate. This procedure is highlighted for its mildness and efficiency, applicable across a range of substrates including malonate derivatives to access protected amino acids (Lebel & Leogane, 2005).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, this compound derivatives contribute to the development of environmentally benign CO2-based copolymers. These degradable polycarbonates, derived from dihydroxybutyric acid and similar compounds, are synthesized via alternating copolymerization with carbon dioxide, using specific catalysts. This process yields polymers with significant potential in biocompatibility and as carriers for drug delivery, showcasing the compound's role in creating materials with desirable thermal and degradation properties (Tsai et al., 2016).

Photocatalysis and Organic Transformations

In recent advancements, this compound has found application in photocatalyzed organic transformations. A specific example involves the amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a new pathway for assembling 3-aminochromones under mild conditions. This methodology facilitates the construction of diverse amino pyrimidines, significantly broadening the applicability of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Safety and Hazards

The safety information for a related compound, “tert-butyl (4-amino-3,3-difluorobutyl)carbamate”, includes hazard statements H315, H318, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . It is classified as a combustible solid .

Propriétés

IUPAC Name |

tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N4O2/c1-8(2,3)17-7(16)13-5-4-9(10,11)6-14-15-12/h4-6H2,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRCMAQHAJBTPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(CN=[N+]=[N-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2652903.png)

![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)

![Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2652910.png)

![N-(4-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2652914.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B2652916.png)

![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)

![3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652924.png)